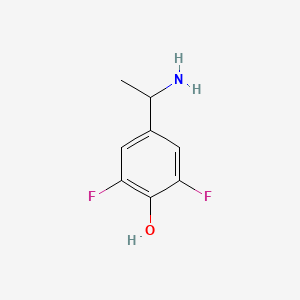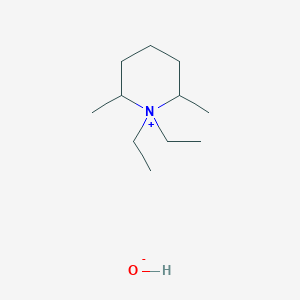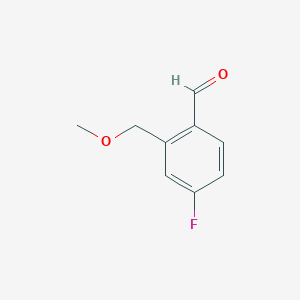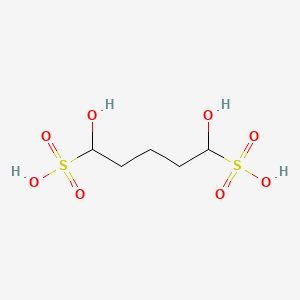
1,5-Dihydroxypentane-1,5-disulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,5-Dihydroxypentane-1,5-disulfonic acid is a chemical compound with the molecular formula C5H12O8S2This compound is characterized by the presence of two hydroxyl groups and two sulfonic acid groups attached to a pentane backbone .
Preparation Methods
1,5-Dihydroxypentane-1,5-disulfonic acid can be synthesized through the reaction of glutaraldehyde with sodium bisulfite. The reaction typically involves the addition of sodium bisulfite to glutaraldehyde in an aqueous solution, resulting in the formation of the desired compound . Industrial production methods may involve similar reaction conditions but on a larger scale, with optimized parameters to ensure high yield and purity.
Chemical Reactions Analysis
1,5-Dihydroxypentane-1,5-disulfonic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The sulfonic acid groups can be reduced to sulfonate salts under specific conditions.
Substitution: The hydroxyl and sulfonic acid groups can participate in substitution reactions with suitable reagents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1,5-Dihydroxypentane-1,5-disulfonic acid has several scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and as a standard in analytical chemistry.
Biology: It can be used in biochemical assays and as a cross-linking agent in protein studies.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,5-Dihydroxypentane-1,5-disulfonic acid involves its ability to interact with various molecular targets. The hydroxyl and sulfonic acid groups can form hydrogen bonds and ionic interactions with proteins, nucleic acids, and other biomolecules. These interactions can affect the structure and function of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
1,5-Dihydroxypentane-1,5-disulfonic acid can be compared with similar compounds such as:
1,5-Pentanediol: This compound has two hydroxyl groups but lacks the sulfonic acid groups, making it less reactive in certain chemical reactions.
1,2-Dihydroxybenzene-3,5-disulfonic acid: This compound has a similar structure but with a benzene ring instead of a pentane backbone, leading to different chemical properties and applications.
The uniqueness of this compound lies in its combination of hydroxyl and sulfonic acid groups, which provide a versatile reactivity profile for various applications.
Properties
CAS No. |
69588-14-3 |
|---|---|
Molecular Formula |
C5H12O8S2 |
Molecular Weight |
264.3 g/mol |
IUPAC Name |
1,5-dihydroxypentane-1,5-disulfonic acid |
InChI |
InChI=1S/C5H12O8S2/c6-4(14(8,9)10)2-1-3-5(7)15(11,12)13/h4-7H,1-3H2,(H,8,9,10)(H,11,12,13) |
InChI Key |
YVGZCLMIVQGEPB-UHFFFAOYSA-N |
Canonical SMILES |
C(CC(O)S(=O)(=O)O)CC(O)S(=O)(=O)O |
physical_description |
Pale yellow liquid, water soluble; [MSDSonline] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-[4,5-Dihydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]-5,7-dihydroxy-2-[4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one](/img/structure/B12090948.png)

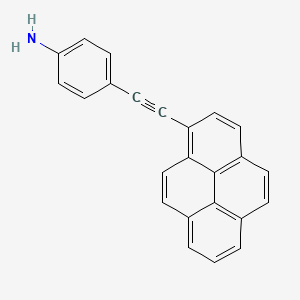
![[1-[5-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-2,4-dioxopyrimidin-5-yl] acetate](/img/structure/B12090961.png)
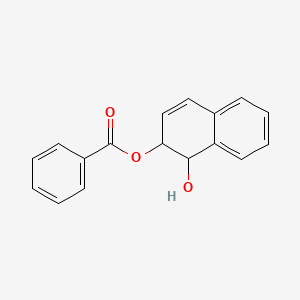

![4-(Chloromethyl)-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one](/img/structure/B12090977.png)
![3-[[(1R)-2-[5-(2-fluoro-3-methoxyphenyl)-3-[[2-fluoro-6-(trifluoromethyl)phenyl]methyl]-4-methyl-2,6-dioxo-1,3-diazinan-1-yl]-1-phenylethyl]amino]propanoic acid](/img/structure/B12090991.png)

![(+)-[6]-Gingerol; (S)-(+)-[6]Gingerol; (S)-[6]Gingerol](/img/structure/B12090999.png)
